(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10(11-3-5-12(24-2)6-4-11)19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHSEFITSDIMB-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methoxylation steps introduce the chlorothiophene and methoxyphenyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrazide Group Reactivity
The carbohydrazide moiety (-CONHNH-) enables condensation and cyclization reactions:
Example: Reaction with isatin derivatives under reflux in ethanol produces spirocyclic indole-hydrazide hybrids, confirmed by NMR and IR spectral data showing C=O and C=N stretching frequencies at 1698 cm⁻¹ and 1602 cm⁻¹, respectively .
Pyrazole Ring Modifications
The pyrazole core undergoes electrophilic substitutions and metal coordination:
| Reaction Type | Reagents/Conditions | Outcome | Observations | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitropyrazole derivatives at C4 position | Requires low temps for regioselectivity | |
| Metal Complexation | Transition metal salts (Cu²⁺, Ni²⁺) | Octahedral/pseudo-octahedral complexes | Enhanced antimicrobial activity |
The electron-withdrawing effect of the chlorothiophene group directs substitutions to the pyrazole’s 4-position.
Chlorothiophene Reactivity
The 5-chlorothiophene moiety participates in cross-coupling and nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Key Data | Source |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, base | Biaryl-thiophene hybrids | Confirmed by HPLC-MS | |
| Nucleophilic Aromatic Substitution | KOH/EtOH, nucleophiles (e.g., -SH) | Thiophene-S-derivatives | Requires prolonged heating |
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Outcome | Applications | Source |
|---|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂, −78°C | Phenolic derivatives | Increases solubility | |
| Nitration | HNO₃/AcOH | Nitrated aryl rings | Alters electronic properties |
Redox Reactions
The hydrazide group is redox-active, enabling unique transformations:
| Reaction Type | Reagents/Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Pyrazole-5-carboxylic acid | Inactivates hydrazide | |
| Reduction | LiAlH₄ in THF | Amine derivatives | Modifies pharmacokinetics |
Key Mechanistic Insights
-
Schiff Base Formation : Protonation of the carbonyl oxygen facilitates nucleophilic attack by amines, followed by dehydration .
-
Electrophilic Substitution : Pyrazole’s electron-deficient ring directs nitration to the 4-position, as shown by DFT calculations.
-
Metal Coordination : IR data (C=O shift from 1698 to 1650 cm⁻¹) confirm ligand-to-metal charge transfer.
Reaction Optimization Strategies
Scientific Research Applications
Pharmacological Properties
Pyrazole derivatives, including the compound , have been extensively studied for their anti-inflammatory , antimicrobial , and anticancer activities. The following sections detail these applications:
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can effectively inhibit inflammatory pathways. For instance, compounds similar to (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models have indicated that certain pyrazole derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that various pyrazole derivatives demonstrate activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their effectiveness against these pathogens .
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of A549 lung cancer cells, with some derivatives inducing apoptosis in these cells .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step chemical reactions. The following outlines common synthetic routes:
- Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole moiety.
- Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution to introduce the chlorothiophene and methoxyphenyl groups.
- Final Coupling : The final product is obtained through a coupling reaction that forms the carbohydrazide linkage, which may require specific conditions such as temperature control and solvent selection for optimal yield .
Case Studies
Several studies have documented the biological activities of related pyrazole compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
Thiophene Substitution: The target compound’s 5-chlorothiophene group enhances electron-withdrawing effects compared to the 5-methylthiophene in . This difference may influence reactivity in cross-coupling reactions or binding to biological targets .
Hydrazone Configuration :
- The Z-configuration in the target compound and contrasts with the E-isomer in . Z-isomers often exhibit distinct dihedral angles between the pyrazole and aryl groups, affecting molecular planarity and π-π stacking interactions .
Arylidene Variations: The 4-methoxyphenyl ethylidene group in the target compound provides a para-methoxy substitution, which can act as an electron-donating group, altering electronic density compared to the 3-methoxybenzylidene in .
Heterocyclic Core Modifications :
- Replacement of pyrazole with triazole (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability. Triazole derivatives often exhibit enhanced antimicrobial activity due to increased polarity .
Biological Activity
The compound (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects reported in scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 308.78 g/mol. The structure includes a thiophene ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN4OS |
| Molecular Weight | 308.78 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one displayed broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory potential. In vitro assays demonstrated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.
Anticancer Properties
Several studies have pointed to the anticancer properties of pyrazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest . Specifically, the compound may target topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby impeding cancer cell proliferation .
Case Studies
- Cytotoxicity Assays : In a study involving multiple pyrazole derivatives, the compound exhibited IC50 values indicating effective cytotoxicity against cancer cells. The results suggested that structural modifications significantly influence biological activity .
- Inflammation Models : In animal models of inflammation, pyrazole derivatives demonstrated reduced edema and inflammatory markers when administered prior to inflammatory stimuli, supporting their potential as therapeutic agents in inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibition of COX-2 enzyme | |
| Anticancer | Induces apoptosis in cancer cell lines |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It appears to interfere with the normal cell cycle progression in cancer cells.
- Membrane Disruption : Some studies indicate that similar compounds may disrupt microbial membranes, leading to cell death.
Q & A
Q. What are the common synthetic routes for preparing (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via a multi-step process:
Hydrazide Formation : React 5-chlorothiophene-2-carboxylic acid hydrazide with a carbonyl derivative (e.g., 4-methoxyacetophenone) under reflux in ethanol to form the hydrazone intermediate .
Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at 120°C to form the pyrazole core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the (Z)-isomer .
Advanced Synthesis
Q. How can reaction conditions be optimized to enhance stereoselectivity for the (Z)-isomer?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring (Z)-configuration via intramolecular hydrogen bonding .
- Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization .
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) can direct regioselectivity during cyclization .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (solvent ratio, catalyst loading) .
Basic Characterization
Q. What spectroscopic techniques confirm the structure of this compound?
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .
- NMR :
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) matches the theoretical molecular weight .
Advanced Characterization
Q. How does X-ray crystallography resolve ambiguities in molecular geometry?
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Validation : Compare bond lengths/angles with DFT-optimized structures to detect crystallographic disorder .
Basic Biological Evaluation
Q. What in vitro assays assess the biological activity of this compound?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549 lung carcinoma) .
- Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced Mechanistic Studies
Q. How can computational methods predict binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO, electrostatic potential) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Data Contradiction Analysis
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Polymorphism Check : Recrystallize in different solvents (e.g., DMSO vs. ethanol) to rule out crystal packing effects .
- Dynamic Effects : NMR in DMSO-d₆ may show tautomerization absent in the solid state .
- Refinement Parameters : In SHELXL, adjust thermal ellipsoids and occupancy factors for disordered atoms .
Advanced Pharmacological Profiling
Q. What strategies validate the compound’s mechanism of action in cancer cells?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
- Western Blotting : Quantify apoptosis markers (Bax/Bcl-2 ratio) and phosphorylation status of kinases .
- In Vivo Models : Xenograft studies in nude mice with dose-response analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
